molecular formula C15H18N4O3 B12706137 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro- CAS No. 257891-47-7

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro-

Cat. No.: B12706137
CAS No.: 257891-47-7
M. Wt: 302.33 g/mol
InChI Key: SIUKSGPRWJQEGA-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro- is a complex organic compound that belongs to the class of imidazo-benzodiazepines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The unique structure of this compound, which includes a cyclopropylmethyl group and a nitro substituent, contributes to its distinct chemical and biological characteristics.

Preparation Methods

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro- involves several steps. The synthetic route typically starts with the preparation of the imidazo-benzodiazepine core, followed by the introduction of the cyclopropylmethyl and nitro groups. Common reagents used in these reactions include cyclopropylmethyl bromide, nitric acid, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro- can be compared with other imidazo-benzodiazepines, such as:

    Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione, 9-chloro-6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-: This compound has a thione group instead of a nitro group, which affects its chemical reactivity and biological activity.

    Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-methyl-2-butenyl)-4,5,6,7-tetrahydro-5-methyl-: This compound has a different substituent at the 6-position, which can influence its interaction with molecular targets.

The uniqueness of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-9-nitro- lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

257891-47-7

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

10-(cyclopropylmethyl)-11-methyl-6-nitro-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C15H18N4O3/c1-9-6-18-14-11(8-17(9)7-10-2-3-10)4-12(19(21)22)5-13(14)16-15(18)20/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,20)

InChI Key

SIUKSGPRWJQEGA-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC4CC4)C=C(C=C3NC2=O)[N+](=O)[O-]

Origin of Product

United States

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